molecular formula C10H12ClNS B12568901 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride CAS No. 195320-92-4

2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride

Cat. No.: B12568901
CAS No.: 195320-92-4
M. Wt: 213.73 g/mol
InChI Key: OIOBDDHHGWHXOY-UHFFFAOYSA-M
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Description

2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride is a chemical compound belonging to the benzothiazolium family. It is characterized by the presence of a benzothiazole ring, which is a fused ring system consisting of a benzene ring and a thiazole ring. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride typically involves the alkylation of 2-methylbenzothiazole. The process can be summarized as follows:

    Starting Material: 2-Methylbenzothiazole.

    Alkylation: The 2-methylbenzothiazole is reacted with ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Product: The reaction mixture is then heated under reflux conditions to facilitate the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-1,3-benzothiazol-3-ium iodide: Similar structure but with different alkyl groups.

    3-Methyl-1,3-benzothiazol-3-ium iodide: Lacks the ethyl group present in 2-Ethyl-3-methyl-1,3-benzothiazol-3-ium chloride.

Uniqueness

This compound is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

195320-92-4

Molecular Formula

C10H12ClNS

Molecular Weight

213.73 g/mol

IUPAC Name

2-ethyl-3-methyl-1,3-benzothiazol-3-ium;chloride

InChI

InChI=1S/C10H12NS.ClH/c1-3-10-11(2)8-6-4-5-7-9(8)12-10;/h4-7H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

OIOBDDHHGWHXOY-UHFFFAOYSA-M

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2S1)C.[Cl-]

Origin of Product

United States

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